2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide, also known as nitrofenac, is a chemical compound that has been extensively studied for its potential applications in scientific research. Nitrofenac belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
Scientific Research Applications
Nitrofenac has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Nitrofenac has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of cancer therapies.
Mechanism of Action
The exact mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX enzymes, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Nitrofenac has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Nitrofenac has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
Nitrofenac has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and use in experiments. It has been extensively studied for its potential applications in scientific research, making it a potential candidate for a wide range of experiments. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide also has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. It also has a low solubility in water, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide. One area of research is the development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide-based therapies for the treatment of inflammatory diseases such as arthritis. Another area of research is the development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide-based cancer therapies. Further studies are needed to fully understand the mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide and its potential applications in scientific research.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-9-5-12(6-10(2)16(9)18)24-8-15(21)19-14-7-11(20(22)23)3-4-13(14)17/h3-7H,8H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFVSIBYSPNBRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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